molecular formula C25H29F2N3O2 B008726 3-N-(2-Fluoroethyl)spiperone CAS No. 106114-42-5

3-N-(2-Fluoroethyl)spiperone

Cat. No. B008726
CAS RN: 106114-42-5
M. Wt: 441.5 g/mol
InChI Key: MNARAEXGMVEFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N-(2-Fluoroethyl)spiperone, also known as 18F-fesp, belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . It has a molecular formula of C25H29F2N3O2 .


Synthesis Analysis

The synthesis of 3-N-(2-Fluoroethyl)spiperone, a radiotracer useful for imaging the brain dopamine receptor system in vivo using positron emission tomography, is described . Precursors of this compound, the functional 3-N-alkyl derivatives of spiperone, were prepared by the alkylation of the amide group in spiperone by 1,2-disubstituted ethanes under phase transfer conditions .


Molecular Structure Analysis

The infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectral data suggest that under phase transfer reaction conditions, the amide nitrogen was preferentially alkylated . An X-ray analysis was performed on a single crystal of 3-N-(2-Fluoroethyl)spiperone to provide a firm basis for comparison with related analogues .


Chemical Reactions Analysis

The reaction of the derivatives with no-carrier-added K18F/Kryptofix clearly indicated that the ketalized derivatives were the choice of the precursors for 3-N-(2-Fluoroethyl)spiperone .


Physical And Chemical Properties Analysis

3-N-(2-Fluoroethyl)spiperone has a boiling point of 631.9ºC at 760mmHg and a density of 1.27g/cm3 .

Scientific Research Applications

  • Neuroimaging : 3-N-(2-Fluoroethyl)spiperone is notably used as a dopamine receptor-binding tracer in positron emission tomography (PET). This allows for the imaging of the brain dopamine receptor system in vivo, aiding in multiple tomographic studies within a single day with one preparation (Satyamurthy et al., 1986).

  • Dopamine Receptor Binding : This compound displays high affinity for dopamine receptors in vitro and can be labeled with 18F for imaging and quantification of dopamine receptors in vivo. This makes it a potent tool for studying neuroreceptor dynamics (Kiesewetter et al., 1986).

  • Pharmacological Studies : Research indicates that 3-N-(2-Fluoroethyl)spiperone and its derivatives have significant in vitro affinity for dopamine D-2 receptors, which is crucial for understanding and potentially treating neurological conditions linked to these receptors (Fukumura et al., 1990).

  • Ligand Development for PET : It serves as a promising ligand for PET studies of the dopamine receptor, demonstrating greater affinity for these receptors than other similar compounds. This aspect is particularly relevant for neuroimaging studies (Welch et al., 1988).

  • Biological Studies : The compound is used in studies involving binding to neurotransmitter receptors, as in research with the bovine caudate nucleus, indicating its potential in broader biological and pharmacological research (Withy et al., 1981).

Mechanism of Action

Spiperone and its analog, 3-N-(2-fluoroethyl)spiperone, are high-affinity D2 dopamine and 5-HT2 serotonin receptor antagonists, showing a low affinity for α1-adrenergic receptors and marginal binding to other receptors . They have been studied as a positron emission tomography (PET) tracer for imaging D2 and 5HT2 receptor densities .

Future Directions

3-N-(2-Fluoroethyl)spiperone has been used as a reporter probe for dopamine D2 receptor in imaging transgene expression in rodents . This suggests potential future applications in the field of medical imaging and neuroscience research.

properties

IUPAC Name

3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNARAEXGMVEFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147523
Record name 3-N-(2-Fluoroethyl)spiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-(2-Fluoroethyl)spiperone

CAS RN

106114-42-5
Record name 3-N-(2-Fluoroethyl)spiperone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-N-(2-Fluoroethyl)spiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FESP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-(2-Fluoroethyl)spiperone
Reactant of Route 2
Reactant of Route 2
3-N-(2-Fluoroethyl)spiperone
Reactant of Route 3
Reactant of Route 3
3-N-(2-Fluoroethyl)spiperone
Reactant of Route 4
Reactant of Route 4
3-N-(2-Fluoroethyl)spiperone
Reactant of Route 5
Reactant of Route 5
3-N-(2-Fluoroethyl)spiperone
Reactant of Route 6
3-N-(2-Fluoroethyl)spiperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.